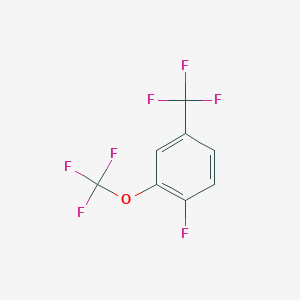

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Description

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three substituents on the benzene ring: a fluorine atom at position 1, a trifluoromethoxy (-OCF₃) group at position 2, and a trifluoromethyl (-CF₃) group at position 2. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

- Molecular Formula: C₈H₃F₇O

- Molecular Weight: 272.10 g/mol (calculated based on substituent contributions)

- CAS Number: Conflicting data exist in the evidence. While some sources list CAS 407-14-7 for the ortho-trifluoromethoxy derivative , others reference related isomers (e.g., 1-fluoro-4-(trifluoromethoxy)benzene, CAS 352-67-0) . The exact CAS for the 1-fluoro-2,4-di(trifluoromethyl/methoxy) variant requires further verification.

- Synthesis: The compound is synthesized via nucleophilic aromatic substitution or radical fluorination methods. For example, derivatives are prepared using 1-fluoro-4-(trifluoromethoxy)benzene as a precursor in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

1-fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMYYOPBXPWELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of fluorine atoms to the benzene ring through halogenation reactions.

Trifluoromethylation: Addition of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethanol and appropriate catalysts.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles.

Oxidation and Reduction: The trifluoromethyl and trifluoromethoxy groups can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Fluorinated Pharmaceuticals

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is utilized in the synthesis of various pharmaceutical compounds. The introduction of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates. For instance, fluorinated benzene derivatives are explored for their potential as anti-inflammatory and anticancer agents due to their ability to interact effectively with biological targets .

Material Science

In material science, this compound serves as a precursor for the development of advanced materials, including polymers with enhanced thermal and chemical resistance. The trifluoromethoxy group contributes to the hydrophobicity and stability of these materials under extreme conditions .

NMR Spectroscopy Studies

The compound is also employed in nuclear magnetic resonance (NMR) spectroscopy studies to investigate molecular interactions and dynamics. Its unique fluorine environment allows for detailed insights into molecular conformations and behaviors in various solvents .

Agricultural Chemistry

In agricultural chemistry, fluorinated compounds like this one are investigated for their potential use as agrochemicals. The enhanced efficacy of fluorinated herbicides and pesticides can lead to improved crop yields and pest control strategies .

Case Study 1: Synthesis of Fluorinated Drug Candidates

A recent study focused on synthesizing a series of fluorinated drug candidates using this compound as a key intermediate. The research demonstrated that the incorporation of fluorine significantly improved the pharmacokinetic profiles of the compounds, leading to higher bioavailability and reduced side effects .

Case Study 2: Development of Fluorinated Polymers

Another notable application involves the use of this compound in creating high-performance polymers. Researchers reported that polymers synthesized from this fluorinated benzene exhibited exceptional resistance to solvents and high temperatures, making them suitable for aerospace applications .

Data Tables

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |

|---|---|---|---|

| Fluoropolymer A | >300 | Excellent | Aerospace |

| Fluoropolymer B | >250 | Good | Electronics |

| Fluoropolymer C | >280 | Moderate | Coatings |

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is primarily determined by its ability to interact with various molecular targets. The presence of fluorine atoms and trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Trifluoromethoxy Variants

- 1-Fluoro-3-(trifluoromethoxy)benzene (CAS 1077-01-6): Meta-substitution reduces electronic effects compared to ortho/para positions; lower reactivity in electrophilic substitutions .

- 1-Fluoro-4-(trifluoromethoxy)benzene (CAS 352-67-0): Para-substitution enhances symmetry; used in cyclohexylamine derivatives for kinase activation .

Physicochemical Properties

NMR Data Comparison

Thermal Stability

- The trifluoromethoxy group (-OCF₃) enhances thermal stability compared to methoxy (-OCH₃) analogues. For example, derivatives like 1-fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene exhibit decomposition temperatures >200°C, whereas non-fluorinated analogs degrade below 150°C .

Commercial Availability

- The compound and its analogues are produced by specialty chemical suppliers (e.g., Fuxin Jintelai Fluorin Chemical Co., TCI Chemicals) for research purposes .

Research Findings and Challenges

- Synthetic Challenges : Achieving regioselective trifluoromethoxy substitution remains difficult. Radical trifluoromethoxylation methods are under development to improve yields .

- Toxicity Concerns : Polyfluorinated aromatics may bioaccumulate; recent studies emphasize optimizing ADME (absorption, distribution, metabolism, excretion) profiles for pharmaceutical use .

Biological Activity

1-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and chemical reactivity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4F7O. The presence of trifluoromethyl and trifluoromethoxy groups significantly alters the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms can engage in hydrogen bonding and electrostatic interactions , affecting the binding affinity to biological receptors. The trifluoromethoxy group may also facilitate interactions with enzymes or proteins involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study conducted on similar fluorinated benzene derivatives showed promising results against a range of bacterial strains, suggesting that this compound may possess comparable activity.

Case Studies

- Antimicrobial Efficacy : A comparative analysis involving various fluorinated compounds indicated that those with trifluoromethyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of fluorine substitution in enhancing bioactivity.

- Cytotoxicity Assessment : A cytotoxicity assay conducted using human cancer cell lines revealed that compounds similar to this compound displayed IC50 values in the micromolar range, suggesting potential as lead compounds in cancer therapy.

Research Findings

Recent studies have focused on optimizing the biological profile of fluorinated compounds. For instance, modifications to the benzene ring have been shown to improve aqueous solubility and metabolic stability while maintaining or enhancing biological activity. These findings underscore the significance of structural modifications in developing effective pharmaceutical agents.

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, and how can purity be optimized?

- Methodological Answer : A common approach involves multi-step halogenation and functional group interconversion. For example, trifluoromethoxy groups can be introduced via nucleophilic displacement of nitro or bromo substituents using silver trifluoromethoxide (AgOCF₃). The trifluoromethyl group is often installed via Ullmann coupling or direct fluorination of methyl precursors using SF₄ or HF-pyridine complexes. Purification typically requires fractional distillation under reduced pressure (bp ~90–95°C at 15 mmHg) and recrystallization from hexane/ethyl acetate mixtures. Purity (>95%) is confirmed by GC-MS and ¹⁹F NMR, with careful monitoring for residual solvents or byproducts like 4-(trifluoromethoxy)benzoyl chloride intermediates .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer :

- Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming substituent positions. The deshielded fluorine in the trifluoromethoxy group typically resonates at δ −55 to −58 ppm (¹⁹F NMR), while the trifluoromethyl group appears at δ −63 to −65 ppm .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database entries) identifies molecular ion peaks (expected m/z ~276) and fragmentation patterns .

- X-ray Crystallography : Single crystals grown via slow evaporation in dichloromethane/hexane can resolve bond angles and steric effects of the trifluoromethoxy group .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for all manipulations due to potential release of HF or trifluoromethoxy byproducts .

- Waste Management : Quench reactive intermediates (e.g., benzoyl chlorides) with ice-cold sodium bicarbonate before disposal. Collect halogenated waste separately for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers address challenges in cross-coupling reactions involving this compound?

- Methodological Answer : The electron-withdrawing trifluoromethoxy and trifluoromethyl groups deactivate the benzene ring, necessitating optimized catalysts. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids (e.g., 2-(trifluoromethoxy)phenylboronic acid) in anhydrous DMF at 80–100°C. Additives like Cs₂CO₃ improve yields by mitigating fluoride quenching of palladium . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and isolate products via column chromatography with fluorophilic stationary phases .

Q. How to resolve conflicting spectral data for fluorinated regioisomers?

- Methodological Answer : Misassignment of fluorine substituent positions (e.g., para vs. ortho) can occur due to similar ¹⁹F NMR shifts. To clarify:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹H/²H exchange at specific positions) to decouple overlapping signals .

- Computational Chemistry : Compare experimental ¹⁹F shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) for candidate structures .

Q. What strategies mitigate poor solubility in polar solvents during biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Derivatization : Convert the benzene to a sulfonamide or benzamide via reaction with chlorosulfonic acid or 4-(trifluoromethyl)benzoyl chloride, improving solubility while retaining bioactivity .

Q. How to assess thermal stability for high-temperature applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min, range 25–400°C). The compound typically decomposes at ~220–240°C, with mass loss corresponding to CF₃ and OCF₃ group degradation. Differential scanning calorimetry (DSC) identifies exothermic decomposition peaks, guiding safe handling limits .

Q. What methodologies explore its potential as a biochemical probe?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against phosphatases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) in pH 7.4 buffer. IC₅₀ values are determined via dose-response curves .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., albumin) by titrating the compound into protein solutions and monitoring heat changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.